molecular formula C11H12O3 B14440811 1-(2-Oxo-2-phenylethoxy)propan-2-one CAS No. 76089-33-3

1-(2-Oxo-2-phenylethoxy)propan-2-one

Cat. No.: B14440811
CAS No.: 76089-33-3
M. Wt: 192.21 g/mol
InChI Key: QORVTNISAYYBJS-UHFFFAOYSA-N
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Description

1-(2-Oxo-2-phenylethoxy)propan-2-one is a ketone-containing aromatic ether characterized by a propan-2-one backbone substituted with a phenylethoxy group. This compound is synthesized via a palladium-catalyzed regioselective domino α-arylation/intramolecular O-arylation reaction, yielding a white solid with a 72% isolated yield . Spectroscopic data align with prior reports (e.g., Chem. Commun., 2013), confirming its structural identity . Its synthetic utility lies in its role as a precursor for complex organic frameworks, particularly in medicinal and materials chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Oxo-2-phenylethoxy)propan-2-one can be synthesized through several methods. One common approach involves the reaction of phenylacetic acid with ethyl chloroformate to form an intermediate, which is then reacted with acetone under basic conditions to yield the desired product. The reaction typically requires a catalyst such as sodium hydroxide and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(2-Oxo-2-phenylethoxy)propan-2-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) and reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

1-(2-Oxo-2-phenylethoxy)propan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Oxo-2-phenylethoxy)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

The structural and functional attributes of 1-(2-Oxo-2-phenylethoxy)propan-2-one are best contextualized against related propan-2-one derivatives. Below is a systematic comparison:

Structural Analogues with Aromatic Substitutions

Arylbenzofuran Lignans

Compounds such as 1-(6-methoxy-2-(4-methoxyphenyl)-3-methylbenzofuran-5-yl)propan-2-one (isolated from Arctium lappa) share the propan-2-one core but feature fused benzofuran rings and additional methoxy/hydroxy groups . These structural differences confer distinct biological activities, such as antioxidant properties, but reduce synthetic accessibility compared to the target compound, which is synthesized chemically rather than extracted .

1-(4-Hydroxyphenyl)propan-2-one

This derivative lacks the phenylethoxy group but includes a hydroxylated aromatic ring. It is synthesized via demethylation of 1-(4-methoxyphenyl)propan-2-one under acidic conditions . The hydroxyl group enhances polarity, increasing water solubility relative to the target compound’s ethoxy-linked phenyl group .

1-(2-Thienyl)-1-propanone

Replacing the phenyl group with a thienyl moiety alters electronic properties, enhancing reactivity in cross-coupling reactions due to sulfur’s electron-withdrawing effects . Unlike the target compound, this derivative is marketed for scalability in research and production .

Metamnetamide (N-methyl-1-(naphthalen-2-yl)propan-2-one)

This psychoactive derivative substitutes the ethoxy group with a naphthalene ring and an N-methyl group, increasing lipophilicity and CNS penetration . Such modifications highlight the pharmacological versatility of propan-2-one scaffolds but diverge from the target compound’s synthetic applications .

Functionalized Propan-2-ones in Pharmaceuticals

Pharmaceutical Impurities

Impurities like (2RS)-1-[4-(2-Hydroxyethyl)-phenoxy]-3-[(1-methylethyl)amino]propan-2-ol (CAS 62572-94-5) include amino and hydroxyl groups, making them more polar and less stable under basic conditions compared to the target compound . These differences necessitate distinct purification strategies (e.g., RP-HPLC for polar impurities vs. silica gel chromatography for the target) .

Data Tables

Table 2: Physicochemical Properties

Compound Name Molecular Weight (g/mol) Polarity Solubility Trends
This compound ~206.24 Moderate Soluble in organic solvents
1-(4-Hydroxyphenyl)propan-2-one ~150.17 High Water-miscible
1-(2-Thienyl)-1-propanone ~126.18 Moderate THF, DCM

Properties

CAS No.

76089-33-3

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

1-phenacyloxypropan-2-one

InChI

InChI=1S/C11H12O3/c1-9(12)7-14-8-11(13)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3

InChI Key

QORVTNISAYYBJS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)COCC(=O)C1=CC=CC=C1

Origin of Product

United States

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